molecular formula C16H12O2S B11849396 Naphthalene, 2-(phenylsulfonyl)- CAS No. 32338-05-9

Naphthalene, 2-(phenylsulfonyl)-

Cat. No.: B11849396
CAS No.: 32338-05-9
M. Wt: 268.3 g/mol
InChI Key: GBFRFHIQYNFBLU-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)naphthalene is an organic compound that belongs to the class of aromatic sulfonyl compounds It consists of a naphthalene ring system substituted with a phenylsulfonyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)naphthalene typically involves the sulfonylation of naphthalene derivatives. One common method is the reaction of naphthalene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-(Phenylsulfonyl)naphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Naphthalene, 2-(phenylsulfonyl)- consists of a naphthalene ring substituted at the second position with a phenylsulfonyl group. This structure imparts unique reactivity due to the presence of the sulfonyl moiety, which enhances its interaction with various nucleophiles and electrophiles. The compound's ability to participate in diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Organic Synthesis

Naphthalene, 2-(phenylsulfonyl)- serves as an important building block in the synthesis of complex organic molecules. Its sulfonyl group facilitates nucleophilic substitutions and other reactions, making it useful in creating various derivatives. For instance, it can be utilized in the synthesis of aryl sulfides through disulfenylation reactions, as demonstrated by iodophor-catalyzed methods that yield high product yields under optimized conditions .

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as a tool for studying enzyme inhibition and protein interactions. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to modulation of their activity. Research indicates that derivatives of naphthalene can exhibit significant biological effects against various targets, including cancer cells and neurodegenerative diseases .

Industrial Applications

In industrial chemistry, naphthalene, 2-(phenylsulfonyl)- is used in the production of dyes and pigments due to its stability and reactivity. Its ability to undergo electrophilic aromatic substitution reactions allows for the incorporation of additional functional groups that enhance color properties and application versatility .

Case Study 1: Synthesis of Aryl Sulfides

A study demonstrated the use of naphthalene, 2-(phenylsulfonyl)- in an iodophor-catalyzed disulfenylation reaction involving amino naphthalenes. The optimal conditions yielded a significant increase in product formation (up to 90% yield) when specific ratios of reagents were employed . This illustrates the compound's effectiveness as a reagent in organic synthesis.

Research exploring the biological activity of naphthalene derivatives showed that modifications to the naphthalene ring can lead to enhanced activity against cancer cells. Substituting different groups on the naphthalene framework resulted in compounds with varying degrees of efficacy, highlighting the potential for developing new therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring system allows for π-π stacking interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

  • 1,8-Bis(phenylsulfanyl)naphthalene
  • 1,8-Bis[(2-methoxycarbonylphenyl)sulfanyl]naphthalene
  • 1,8-Bis[(2-methoxycarbonylphenyl)sulfonyl]naphthalene

Comparison: 2-(Phenylsulfonyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical studies.

Biological Activity

Naphthalene, 2-(phenylsulfonyl)-, a compound characterized by its naphthalene core and a phenylsulfonyl substituent, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its antimicrobial, anticancer, and toxicological effects.

Structure and Properties

Naphthalene, 2-(phenylsulfonyl)- is structurally related to naphthalene derivatives that have been shown to exhibit diverse biological activities. The presence of the sulfonyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that naphthalene derivatives, including those with sulfonyl groups, possess significant antimicrobial properties. For instance, a study reported promising bacteriostatic effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae . The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Bacterial Strain MIC (µg/mL)
Naphthalene, 2-(phenylsulfonyl)-Pseudomonas aeruginosa4
Klebsiella pneumoniae8

Anticancer Activity

Naphthalene derivatives have also been investigated for their anticancer potential. Research indicates that certain naphthalene-based compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. In particular, the bioactivation of naphthalene via cytochrome P450 enzymes leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially triggering carcinogenic processes .

Case Studies

  • Animal Studies : Long-term exposure to naphthalene has been linked to increased incidence of tumors in rodent models. Specifically, studies have shown that inhalation exposure can lead to nasal respiratory epithelial adenomas and pulmonary tumors .
  • Human Epidemiology : Epidemiological studies have suggested associations between naphthalene exposure and various cancers, including laryngeal cancer in workers at purification plants . However, the evidence remains inconclusive due to limitations in study design and exposure assessment.

Toxicological Profile

The toxicity of naphthalene is a critical aspect of its biological activity. Acute exposure has been shown to cause respiratory distress and hemolytic anemia in humans and animals. The primary metabolic pathway involves cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates that can deplete glutathione levels and cause cellular damage .

Summary of Toxicological Findings

Effect Observation
Respiratory ToxicityAcute lung injury in animal models
Hemolytic AnemiaObserved in exposed populations
Carcinogenic PotentialClassified as possibly carcinogenic (IARC Group 2B)

Properties

CAS No.

32338-05-9

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

2-(benzenesulfonyl)naphthalene

InChI

InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H

InChI Key

GBFRFHIQYNFBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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